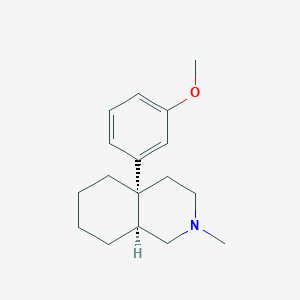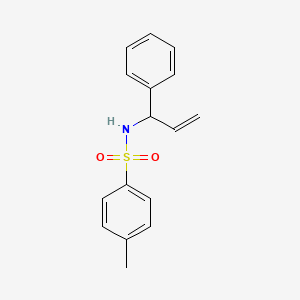
Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- is an organic compound with the molecular formula C15H15NO2S. This compound is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-methyl group and an N-(1-phenyl-2-propenyl) group. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-(1-phenyl-2-propenyl)amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and yield. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Nitrobenzenes or halogenated benzenes.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide, 4-methyl-: A simpler derivative without the N-(1-phenyl-2-propenyl) group.
Benzenesulfonamide, N-ethyl-4-methyl-: Contains an ethyl group instead of the N-(1-phenyl-2-propenyl) group.
Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-: Substituted with a 4-methylphenyl group instead of the N-(1-phenyl-2-propenyl) group.
Uniqueness
Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-(1-phenyl-2-propenyl) group enhances its ability to interact with certain molecular targets, making it a valuable compound in medicinal chemistry and other research fields.
Propriétés
Numéro CAS |
58567-43-4 |
|---|---|
Formule moléculaire |
C16H17NO2S |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
4-methyl-N-(1-phenylprop-2-enyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-16(14-7-5-4-6-8-14)17-20(18,19)15-11-9-13(2)10-12-15/h3-12,16-17H,1H2,2H3 |
Clé InChI |
UZUUSDZEIAKQFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(C=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


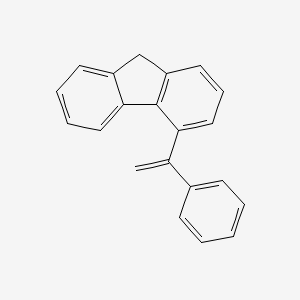
![4-[(2-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14620769.png)
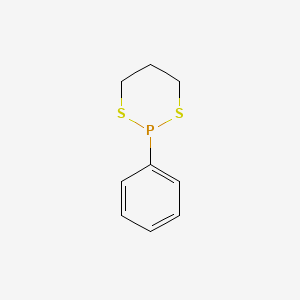
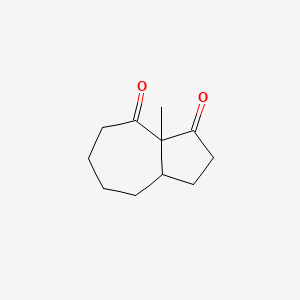
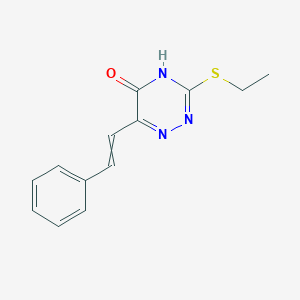
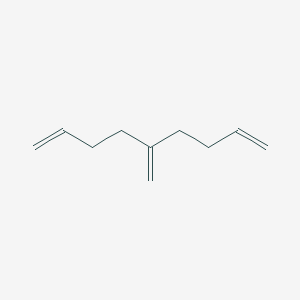
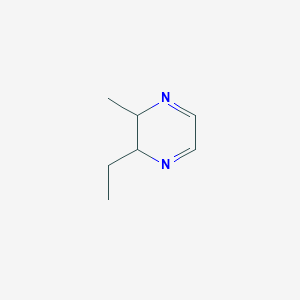
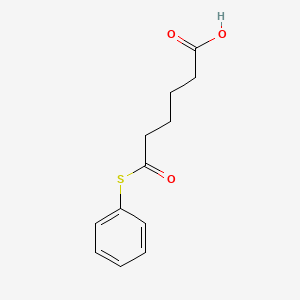
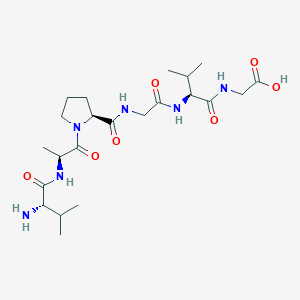
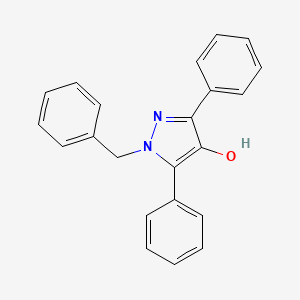

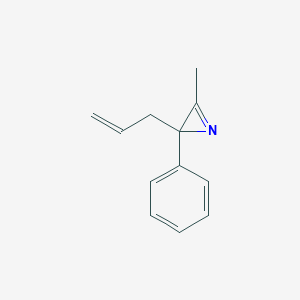
![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
